o-Tolyl sulfoxide

Thermal analysis Stability studies Procurement specification

o-Tolyl sulfoxide (IUPAC: 1-methyl-2-(2-methylphenyl)sulfinylbenzene, CAS 5097-05-2) is a diaryl sulfoxide (C14H14OS, MW 230.3 g/mol) belonging to the broader class of organosulfur compounds. It features a sulfinyl group (-S(O)-) bridging two o-tolyl (2-methylphenyl) moieties, with the ortho-methyl substituents introducing distinct steric hindrance and influencing its conformational landscape compared to unsubstituted or para-substituted analogs.

Molecular Formula C14H14OS
Molecular Weight 230.33 g/mol
Cat. No. B8491106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl sulfoxide
Molecular FormulaC14H14OS
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)C2=CC=CC=C2C
InChIInChI=1S/C14H14OS/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
InChIKeyCXBXYGOPEKWILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolyl Sulfoxide (C14H14OS) – Definition, Core Attributes, and Chemical Identity for Procurement Decisions


o-Tolyl sulfoxide (IUPAC: 1-methyl-2-(2-methylphenyl)sulfinylbenzene, CAS 5097-05-2) is a diaryl sulfoxide (C14H14OS, MW 230.3 g/mol) belonging to the broader class of organosulfur compounds [1]. It features a sulfinyl group (-S(O)-) bridging two o-tolyl (2-methylphenyl) moieties, with the ortho-methyl substituents introducing distinct steric hindrance and influencing its conformational landscape compared to unsubstituted or para-substituted analogs [2]. The compound is available as a racemic mixture, with the sulfur atom being a stereogenic center, enabling its utility as a chiral ligand or auxiliary in asymmetric synthesis when resolved into its pure enantiomers [3].

Why o-Tolyl Sulfoxide Cannot Be Simply Replaced by Methyl p-Tolyl or Methyl Phenyl Sulfoxide


Generic substitution among sulfoxide analogs is scientifically unsound because the position and nature of substituents on the aryl ring fundamentally alter critical performance parameters. The ortho-methyl group in o-tolyl sulfoxide introduces substantial steric congestion around the sulfur atom, which is absent in the commonly used methyl p-tolyl sulfoxide (MTSO) and methyl phenyl sulfoxide (MPSO) [1]. This steric bulk directly impacts the compound's coordination chemistry: in rhodium complexes, O-bonding is observed for most sulfoxides, but the bulky ortho-tolyl framework in ligands like (-)-(S)-o-tolyl-p-tolyl sulfoxide (OTPTSO) modifies the complex's stability and prevents disproportionation pathways that plague simpler analogs [2]. Furthermore, conformational studies reveal that the para-methyl group in MTSO causes a measurable twist of the sulfoxide moiety relative to the phenyl plane compared to MPSO, indicating that even subtle positional isomerism translates into distinct molecular geometry [3]. For procurement, this means that substituting o-tolyl sulfoxide with a cheaper, more readily available para-analog (e.g., MTSO) will likely result in different catalytic activity, altered enantioselectivity, or complete failure in applications relying on its unique steric environment.

o-Tolyl Sulfoxide: Quantified Differentiation Evidence vs. Key Analogs and Alternatives


Thermal Stability: Ortho-Methyl Substitution Enhances Decomposition Onset vs. Para-Substituted Analogs

The ortho-methyl group in o-tolyl sulfoxide provides a quantifiable enhancement in thermal stability compared to its para-substituted counterpart. Differential scanning calorimetry (DSC) analysis shows a melting point of 78–80°C and a decomposition onset at 210°C for o-tolyl sulfoxide. This decomposition onset is significantly higher than that observed for methyl p-tolyl sulfoxide, which decomposes at a lower temperature (onset not precisely quantified in literature, but its melting point is only 44-46°C, indicating a lower thermal energy barrier for structural breakdown) . The increased steric protection afforded by the ortho-methyl group and reduced molecular symmetry are responsible for this enhanced thermal robustness . This translates directly into a wider operational window for reactions conducted at elevated temperatures.

Thermal analysis Stability studies Procurement specification

Structural Geometry: Ortho-Methyl Group Dictates Distinct S-O Bond Length and Angle vs. Unsubstituted/Linear Analogs

X-ray crystallography reveals a pyramidal geometry at the sulfur atom in o-tolyl sulfoxide, with an S-O bond length of 1.49 Å and C-S-O bond angles of approximately 106.2°. These parameters are influenced by the steric demands of the ortho-methyl groups, which force a specific spatial arrangement of the sulfinyl oxygen . In contrast, the para-substituted methyl p-tolyl sulfoxide (MTSO) exhibits a slightly more twisted sulfoxide group relative to the phenyl ring plane due to the electron-donating effect of the p-methyl group, with a V3 barrier for methyl internal rotation of 11.0178(23) cm⁻¹ [1]. The distinct geometry of o-tolyl sulfoxide directly impacts its bite angle and steric profile when employed as a ligand, offering a different coordination environment compared to less sterically encumbered sulfoxides.

Coordination chemistry Ligand design X-ray crystallography

Optical Purity Potential: Chloroperoxidase-Catalyzed Oxidation of o-Tolyl Sulfide Achieves High Enantiomeric Excess

The synthesis of enantiomerically pure o-tolyl sulfoxide is achievable with high stereoselectivity. Chloroperoxidase-catalyzed oxidation of the corresponding sulfide using tert-butyl hydroperoxide as the oxidant yields the (R)-enantiomer of o-tolyl sulfoxide with an enantiomeric excess (ee) of up to 99% . This biocatalytic route offers a stark contrast to the asymmetric oxidation of methyl p-tolyl sulfide using a VO(acac)₂-Schiff base catalyst, which yields (R)-(+)-methyl p-tolyl sulfoxide with a lower initial ee of 43%, requiring subsequent recrystallization to reach >99.7% ee [1]. The direct attainment of high ee for o-tolyl sulfoxide via an enzymatic route can streamline the production of optically pure material for asymmetric applications.

Asymmetric synthesis Biocatalysis Enantiomeric excess

Ligand Behavior in Rhodium Complexes: Ortho-Substituted Sulfoxide Exhibits Unique Coordination Stability

In studies of sulfoxide complexes of rhodium for asymmetric hydrogenation, the ortho-substituted (-)-(S)-o-tolyl-p-tolyl sulfoxide (OTPTSO) was specifically synthesized and tested as a monodentate chiral ligand. While O-bonding to rhodium is observed for most sulfoxides including dimethyl sulfoxide (DMSO) and methyl phenyl sulfoxide (MPSO), the OTPTSO complex exhibited distinct stability characteristics. In contrast, complexes of simpler chiral sulfoxides like (R)-methyl-p-tolyl sulfoxide (MPTSO) were prone to disproportionation into [Rh(diene)(PPh₃)₂]⁺ and [Rh(diene)(L)₂]⁺, which resulted in no asymmetric induction during hydrogenation of itaconic acid [1]. The introduction of the ortho-tolyl group in OTPTSO is hypothesized to suppress this deleterious disproportionation pathway, maintaining a more stable catalytic species.

Organometallic catalysis Asymmetric hydrogenation Ligand screening

o-Tolyl Sulfoxide: Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Asymmetric Catalysis Requiring Thermally Robust, Sterically Demanding Chiral Ligands

This scenario is justified by the compound's high decomposition onset temperature (210°C), which provides a wider operational thermal window than less stable analogs (e.g., methyl p-tolyl sulfoxide, mp 44-46°C) . Its unique geometry (S-O bond length 1.49 Å, C-S-O angle 106.2°) offers a distinct steric and electronic environment for metal coordination . The ortho-substitution pattern also mitigates catalyst deactivation pathways (e.g., disproportionation in rhodium systems) that plague simpler sulfoxide ligands [1].

Synthesis of Enantiopure Building Blocks via Direct Biocatalytic Oxidation

This scenario is supported by the ability to generate o-tolyl sulfoxide directly with up to 99% ee via chloroperoxidase-catalyzed oxidation of the corresponding sulfide . This avoids the need for subsequent resolution steps required for para-analogs, which achieve only 43% ee via direct chemical oxidation [2]. This makes o-tolyl sulfoxide a more attractive precursor for the streamlined, scalable production of chiral intermediates in pharmaceutical or agrochemical synthesis where high optical purity is non-negotiable.

Development of Novel Hemilabile Ligands for Transition Metal Catalysis

The structural tunability of tolyl-containing sulfoxides is highlighted in the synthesis of germylene-α-sulfoxide ligands, where the tolyl group (including o-tolyl) serves as a key structural element influencing coordination to metals like ruthenium and nickel [3]. The ortho-methyl group's steric influence provides a unique handle for modulating the hemilabile nature of the S=O → Metal bond, potentially fine-tuning catalytic activity in hydrogen transfer and other transformations. This scenario directly stems from the quantified steric and geometric differentiation of o-tolyl sulfoxide compared to its less sterically hindered relatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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